(R)-2-Amino-4,4-dimethylpentanoic acid
Overview
Description
®-2-Amino-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a pentanoic acid chain, with two methyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the asymmetric hydrogenation of 4,4-dimethyl-2-pentenoic acid using a chiral rhodium catalyst can yield ®-2-Amino-4,4-dimethylpentanoic acid with high enantiomeric excess.
Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-4,4-dimethylpentanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the desired amino acid through fermentation is a promising approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkylating agents such as alkyl halides or acylating agents like acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-2-Amino-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter or neuromodulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amino acid transporters or enzymes involved in amino acid metabolism, influencing cellular processes such as protein synthesis and neurotransmission.
Comparison with Similar Compounds
(S)-2-Amino-4,4-dimethylpentanoic acid: The enantiomer of ®-2-Amino-4,4-dimethylpentanoic acid, with different stereochemistry.
2-Amino-3-methylbutanoic acid: A structurally similar compound with one less carbon in the side chain.
2-Amino-5-methylhexanoic acid: A compound with a longer carbon chain and a similar amino group.
Uniqueness: ®-2-Amino-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of two methyl groups on the fourth carbon. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
(R)-2-Amino-4,4-dimethylpentanoic acid, also known as a non-canonical amino acid, is an organic compound with the chemical formula CHNO. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential applications in medicine and biochemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is incorporated into proteins and peptides, influencing their structure and function. Its amino group can form hydrogen bonds, while its branched side chain allows for hydrophobic interactions. These interactions are crucial for maintaining protein stability and activity. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways involved in metabolism and signaling .
Role in Protein Synthesis
This amino acid plays a significant role in protein synthesis. As a building block of proteins, it participates in ribosomal translation processes. Its unique structure allows it to be used as a chiral building block in the synthesis of complex organic molecules. Furthermore, studies have shown that it can enhance the production of certain proteins under specific conditions, suggesting its utility in metabolic engineering .
Therapeutic Applications
Research has indicated that this compound may have therapeutic potential in various medical applications:
- Neurological Disorders : Preliminary studies suggest that this compound could play a role in neuroprotection and cognitive enhancement. It may help in mitigating the effects of neurodegenerative diseases by influencing neurotransmitter systems.
- Muscle Health : It has been observed that supplementation with this amino acid can improve mitochondrial function and muscle performance, particularly under conditions of oxidative stress or during recovery from exercise .
- Metabolic Disorders : There is ongoing research into its effects on metabolic pathways related to obesity and diabetes. The compound may influence insulin sensitivity and glucose metabolism .
Comparison of Biological Effects
Summary of Case Studies
Properties
IUPAC Name |
(2R)-2-amino-4,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426199 | |
Record name | 4-Methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88319-43-1 | |
Record name | 4-Methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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